molecular formula C32H26O10 B10846924 Aurasperone A CAS No. 1449583-07-6

Aurasperone A

Cat. No.: B10846924
CAS No.: 1449583-07-6
M. Wt: 570.5 g/mol
InChI Key: QAHRSPAZSGMZMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aurasperone A can be synthesized through the oxidative coupling of two molecules of naphthopyranone derivatives. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide under controlled conditions to facilitate the dimerization process .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus niger strains under optimized conditions to maximize yield. The compound is then extracted and purified using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Biological Activity

Aurasperone A, a compound derived from the marine fungus Aspergillus niger, has garnered attention for its significant biological activities, particularly its antiviral properties against SARS-CoV-2. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Overview of this compound

This compound belongs to the naphtho-gamma-pyrone class of compounds. Its structure and biological properties have been extensively studied, revealing promising results in various assays.

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2. The compound was tested in vitro and showed an IC50 of 12.25 µM , which is comparable to the antiviral drug remdesivir (IC50 = 10.11 µM) . The selectivity index (SI), a measure of the safety profile, was calculated at 2641.5 , indicating that this compound is significantly less cytotoxic than remdesivir (SI = 41.07) .

Table 1: Antiviral Activity Comparison

CompoundIC50 (µM)CC50 (µM)Selectivity Index
This compound12.2532.362641.5
Remdesivir10.11415.2241.07

The mechanism by which this compound inhibits SARS-CoV-2 involves targeting the viral main protease (Mpro). Molecular docking studies revealed high binding affinities between this compound and Mpro, with docking scores ranging from −7.0 to −8.1 kcal/mol . The compound forms hydrogen bonds with critical amino acid residues essential for Mpro's catalytic activity, such as Cys-145 and others .

Molecular Dynamics Simulation

To further elucidate the interactions between this compound and Mpro, molecular dynamics simulations were conducted over a period of 150 ns . The results indicated that the compound maintained stable interactions within the active site of Mpro throughout the simulation, confirming its potential as a therapeutic agent against COVID-19 .

Additional Biological Activities

Beyond its antiviral properties, preliminary studies suggest that other members of the aurasperone family may exhibit anti-inflammatory effects. For instance, related compounds have shown dose-dependent inhibition of interleukin-4 (IL-4) signaling pathways, which could have implications for treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

  • In Vitro Efficacy : In vitro assays demonstrated the compound's ability to inhibit viral replication effectively while exhibiting minimal cytotoxicity.
  • Molecular Docking Studies : These studies highlighted the binding interactions with viral proteins, particularly Mpro.
  • Comparative Analysis : The efficacy of this compound was compared with other known antiviral agents, establishing its potential as a promising candidate for drug development.

Properties

CAS No.

1449583-07-6

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3

InChI Key

QAHRSPAZSGMZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC

melting_point

207 °C

physical_description

Solid

Origin of Product

United States

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